N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide is a complex organic compound that features a triazine ring substituted with dimethylamino and morpholino groups, linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the triazine core, which is then functionalized with dimethylamino and morpholino groups. The final step involves the coupling of this functionalized triazine with 2,3-dimethoxybenzamide under specific reaction conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2,3-dimethoxybenzamide
- 4,5-bis(dimethylamino)-quinolines
- Cyanoacetamides
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-24(2)18-21-15(22-19(23-18)25-8-10-29-11-9-25)12-20-17(26)13-6-5-7-14(27-3)16(13)28-4/h5-7H,8-12H2,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUGYLCJYXNTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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